

Technical Guide: Synthesis and Characterization of 2-(2-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the compound **2-(2-Methylphenyl)morpholine**. The information is intended for use by researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

2-(2-Methylphenyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a prevalent heterocyclic motif in medicinal chemistry, known for its favorable pharmacokinetic properties.^[1] Phenylmorpholine derivatives, in particular, have been investigated for their activity as monoamine releasing agents and psychostimulants.^[2] This guide outlines a plausible and detailed synthetic pathway for **2-(2-Methylphenyl)morpholine**, along with a comprehensive summary of its expected analytical characteristics.

Proposed Synthesis of 2-(2-Methylphenyl)morpholine

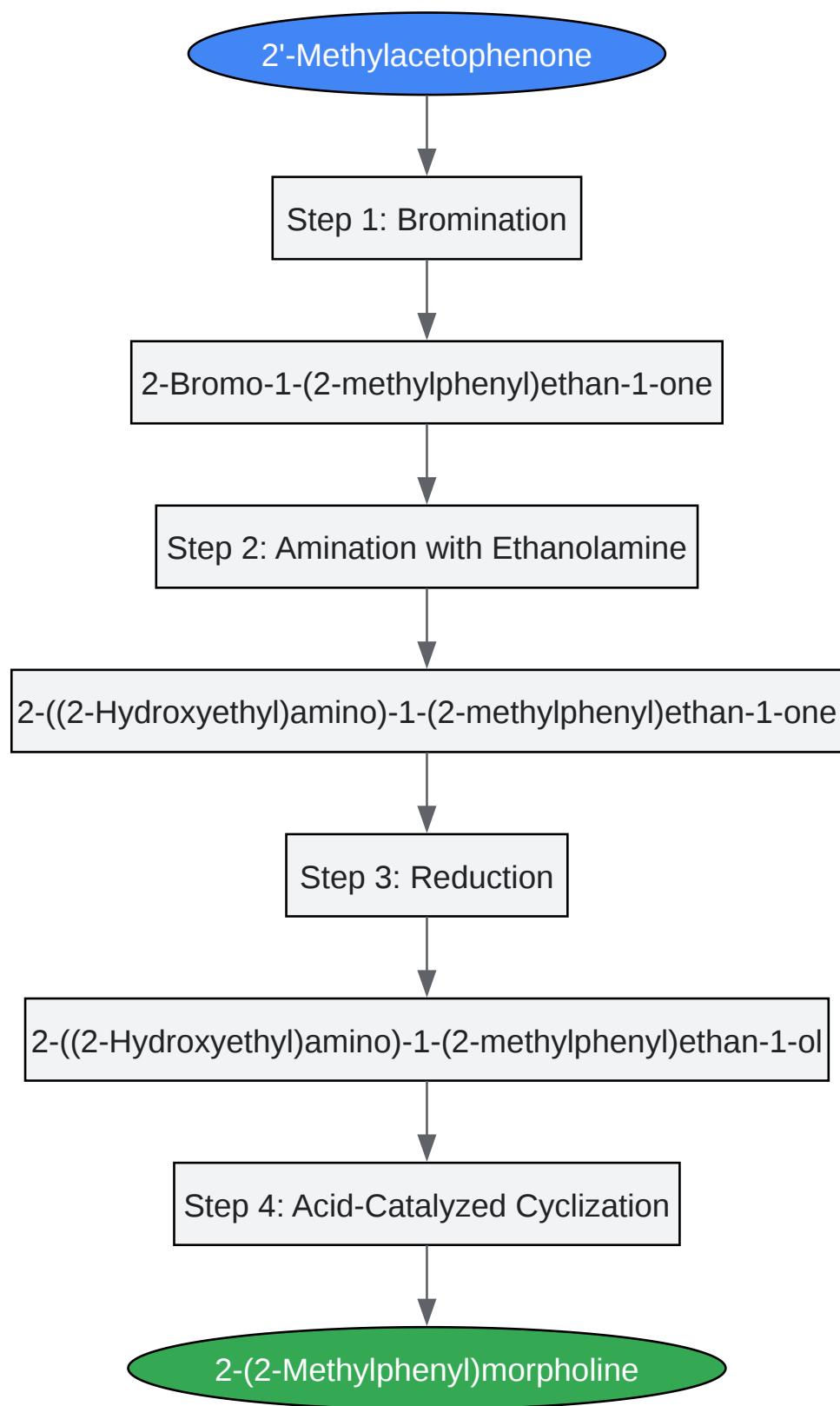
A direct, peer-reviewed synthesis for **2-(2-Methylphenyl)morpholine** is not readily available in the surveyed literature. However, a robust synthetic strategy can be adapted from the established synthesis of the closely related analogue, 3-methyl-2-(2-

methylphenyl)morpholine.^[3] The proposed four-step synthesis commences with the commercially available starting material, 2'-methylacetophenone.

The proposed synthetic pathway is as follows:

- Bromination: 2'-Methylacetophenone is subjected to α -bromination to yield 2-bromo-1-(2-methylphenyl)ethan-1-one.
- Amination: The resulting α -bromoketone is reacted with ethanolamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one.
- Reduction: The ketone functionality of the intermediate is reduced to a hydroxyl group using a suitable reducing agent, such as sodium borohydride, to yield 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol.
- Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the amino alcohol to afford the target compound, **2-(2-Methylphenyl)morpholine**.

Synthesis Workflow Diagram

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Caption: Proposed synthetic workflow for **2-(2-Methylphenyl)morpholine**.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of 2-Bromo-1-(2-methylphenyl)ethan-1-one

- Materials: 2'-Methylacetophenone, Bromine, Dichloromethane.
- Procedure:
 - Dissolve 2'-methylacetophenone (1.0 eq) in dichloromethane.
 - Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture at 0 °C with stirring.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
 - Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one

- Materials: 2-Bromo-1-(2-methylphenyl)ethan-1-one, Ethanolamine, N-methyl-2-pyrrolidone (NMP).
- Procedure:
 - In a round-bottom flask, combine 2-bromo-1-(2-methylphenyl)ethan-1-one (1.0 eq) and ethanolamine (3.6 eq) in N-methyl-2-pyrrolidone.

- Stir the mixture at room temperature for 3 hours.[3]
- Quench the reaction by adding water and make the solution basic with 10 M sodium hydroxide.[3]
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude intermediate.[3]

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol

- Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-one, Sodium borohydride, Methanol.
- Procedure:
 - Dissolve the crude intermediate from the previous step in methanol.
 - Carefully add sodium borohydride (2.0 eq) portion-wise to the solution at 0 °C.
 - Stir the reaction mixture at room temperature for 2 hours.[3]
 - Partition the mixture between water and dichloromethane.
 - Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.[3]

Step 4: Synthesis of 2-(2-Methylphenyl)morpholine

- Materials: 2-((2-Hydroxyethyl)amino)-1-(2-methylphenyl)ethan-1-ol, Concentrated Sulfuric Acid, Dichloromethane, 10 M Sodium Hydroxide.
- Procedure:
 - Dissolve the crude amino alcohol from the previous step in dichloromethane.

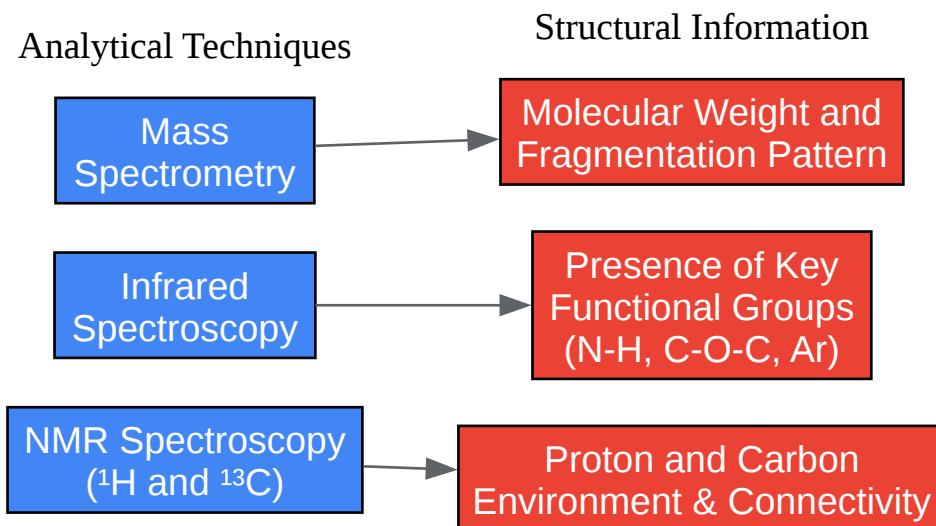
- Slowly add concentrated sulfuric acid to the stirring solution at 0 °C.
- Stir the reaction mixture overnight at room temperature.[\[3\]](#)
- Carefully quench the reaction by pouring it into a beaker of ice water.
- Make the aqueous solution alkaline by the slow addition of 10 M sodium hydroxide.
- Extract the product into dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the final product by column chromatography or distillation.

Characterization of 2-(2-Methylphenyl)morpholine

The following table summarizes the expected quantitative data from the characterization of **2-(2-Methylphenyl)morpholine**. The predicted NMR data is based on the analysis of structurally similar compounds.[\[3\]](#)

Analytical Technique	Expected Data
¹ H NMR (DMSO-d ₆)	$\delta \sim 7.4\text{-}7.1$ (m, 4H, Ar-H), ~ 4.5 (dd, 1H, O-CH-Ar), ~ 3.9 (m, 1H, O-CH ₂), ~ 3.7 (m, 1H, O-CH ₂), ~ 3.0 (m, 2H, N-CH ₂), ~ 2.8 (m, 2H, N-CH ₂), ~ 2.4 (s, 3H, Ar-CH ₃)
¹³ C NMR (DMSO-d ₆)	$\delta \sim 138$ (Ar-C), ~ 136 (Ar-C), ~ 130 (Ar-CH), ~ 128 (Ar-CH), ~ 127 (Ar-CH), ~ 126 (Ar-CH), ~ 80 (O-CH-Ar), ~ 66 (O-CH ₂), ~ 45 (N-CH ₂), ~ 19 (Ar-CH ₃)
Infrared (IR)	$\sim 3300\text{ cm}^{-1}$ (N-H stretch), $\sim 3050\text{ cm}^{-1}$ (Ar C-H stretch), $\sim 2950, 2850\text{ cm}^{-1}$ (Aliphatic C-H stretch), $\sim 1120\text{ cm}^{-1}$ (C-O-C stretch)
Mass Spectrometry (EI)	M ⁺ at m/z 177. Expected fragments at m/z 148 ([M-CH ₂ NH] ⁺), 132 ([M-C ₂ H ₄ NH] ⁺), 119 ([M-C ₂ H ₄ NHO] ⁺), 91 ([C ₇ H ₇] ⁺)

Characterization Logic Diagram



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Caption: Relationship between analytical techniques and structural elucidation.

Conclusion

This technical guide presents a detailed and plausible approach for the synthesis and characterization of **2-(2-Methylphenyl)morpholine**. The proposed synthetic route is based on established chemical transformations and provides a solid framework for laboratory execution. The expected analytical data serves as a benchmark for the confirmation of the target compound's structure. This information is intended to facilitate further research and development involving this and related phenylmorpholine derivatives.

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